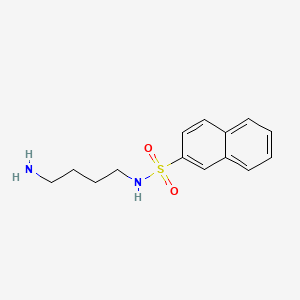

N-(4-Aminobutyl)-2-Naphthalenesulfonamide

Descripción general

Descripción

W-12 Hidrocloruro: es un antagonista de la calmodulina permeable a las células y reversible que inhibe la cinasa de la cadena ligera de miosina y la fosfodiesterasa dependiente de Ca2±calmodulina . . Este compuesto ha sido ampliamente utilizado en la investigación bioquímica debido a su capacidad para modular los procesos dependientes de la calmodulina.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de W-12 Hidrocloruro implica la reacción de cloruro de 2-naftalenosulfonilo con 4-aminobutilamina en presencia de una base como la trietilamina. El producto resultante se trata entonces con ácido clorhídrico para formar la sal de hidrocloruro .

Métodos de producción industrial: Si bien los métodos de producción industrial específicos para W-12 Hidrocloruro no están bien documentados, el enfoque general implicaría la ampliación del proceso de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, para garantizar un alto rendimiento y pureza.

Análisis De Reacciones Químicas

Tipos de reacciones: W-12 Hidrocloruro experimenta principalmente reacciones de sustitución debido a la presencia del grupo sulfonamida. También puede participar en reacciones de oxidación y reducción en condiciones específicas .

Reactivos y condiciones comunes:

Reacciones de sustitución: Implican típicamente nucleófilos como aminas o alcoholes.

Reacciones de oxidación: Se pueden llevar a cabo utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reacciones de reducción: A menudo implican agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de sustitución pueden producir varios derivados de sulfonamida, mientras que las reacciones de oxidación y reducción pueden modificar los grupos funcionales en el anillo de naftaleno .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

N-(4-Aminobutyl)-2-naphthalenesulfonamide serves as a crucial intermediate in synthesizing pharmaceuticals, particularly targeting cardiovascular and neurological conditions. Its structure allows it to interact effectively with biological targets, enhancing drug efficacy.

- Key Findings :

- It has been utilized in the synthesis of calmodulin inhibitors, which are relevant for treating diseases related to calcium signaling pathways .

- Research indicates that derivatives of this compound can modulate the activity of various enzymes linked to disease progression, showcasing its potential in therapeutic applications .

Biochemical Research

In biochemical studies, this compound is employed for enzyme inhibition and receptor binding investigations. This compound aids researchers in understanding complex biological pathways.

- Mechanism of Action :

Diagnostic Applications

The compound is also significant in developing diagnostic assays, particularly for detecting disease biomarkers. Its chemical properties enhance the accuracy of medical tests.

- Application Example :

Material Science

This compound finds applications in material science, particularly in creating specialized polymers and coatings.

- Industry Relevance :

Environmental Studies

Researchers use this compound to study its environmental impact and behavior in ecosystems. This application is crucial for understanding pollutant dynamics and developing remediation strategies.

- Research Insights :

Data Table: Summary of Applications

Case Studies

- Calmodulin Inhibition Study : Research demonstrated that this compound effectively inhibits calmodulin-dependent pathways, which are critical in various cellular functions. This finding has implications for developing treatments for diseases involving calcium signaling abnormalities .

- Cancer Cell Proliferation : In vitro studies showed that compounds similar to this compound can significantly reduce the proliferation of cancer cell lines by inducing apoptosis through caspase activation pathways. These results highlight its potential as an anti-cancer agent .

- Environmental Impact Assessment : A study on the environmental effects of this compound revealed its influence on microbial diversity in contaminated soils, suggesting its utility in bioremediation efforts aimed at restoring ecosystem health .

Mecanismo De Acción

W-12 Hidrocloruro ejerce sus efectos al unirse a la calmodulina, una proteína mensajera que une calcio, e inhibiendo su interacción con enzimas diana como la cinasa de la cadena ligera de miosina y la fosfodiesterasa dependiente de Ca2±calmodulina . Esta inhibición altera las vías de señalización mediadas por la calmodulina, lo que lleva a varios efectos celulares .

Comparación Con Compuestos Similares

Compuestos similares:

- W-5 Hidrocloruro

- W-7 Hidrocloruro

- W-13 Hidrocloruro

- Cloruro de Calmidazolium

- KN-93

Singularidad: W-12 Hidrocloruro es único debido a sus efectos inhibidores específicos sobre la cinasa de la cadena ligera de miosina y la fosfodiesterasa dependiente de Ca2±calmodulina. En comparación con otros antagonistas de la calmodulina, tiene afinidades de unión e inhibiciones concentradas distintas, lo que lo convierte en una herramienta valiosa en la investigación bioquímica .

Actividad Biológica

N-(4-Aminobutyl)-2-naphthalenesulfonamide (ABNS) is a sulfonamide derivative that has garnered interest for its potential biological activities. This article provides an overview of its mechanisms of action, biological effects, and relevant research findings.

This compound is characterized by its sulfonamide group, which plays a crucial role in its interaction with biological targets. The mechanism of action involves:

- Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This is particularly relevant in the context of antibacterial and anti-inflammatory actions.

- Receptor Modulation : The aminobutyl chain allows for interaction with various receptors, potentially modulating their functions and downstream signaling pathways .

Antimicrobial Properties

Research indicates that ABNS exhibits significant antimicrobial activity. It has been shown to inhibit bacterial growth through mechanisms that may involve the disruption of folate synthesis pathways, similar to other sulfonamides.

Anti-inflammatory Effects

ABNS has also been studied for its anti-inflammatory properties. It may inhibit specific pathways involved in inflammation, making it a candidate for further pharmacological exploration in treating inflammatory diseases.

Research Findings

Several studies have explored the biological activities of ABNS:

- In Vitro Studies : In cellular models, ABNS demonstrated the ability to inhibit the proliferation of cancer cells, including human breast adenocarcinoma SK-BR-3 cells. The compound's effectiveness was attributed to its interference with calmodulin-dependent pathways, which are crucial for cell signaling and proliferation .

- Mechanistic Insights : Studies using nuclear magnetic resonance (NMR) have mapped the binding interactions between ABNS and calmodulin, revealing how ABNS may modulate calcium-dependent signaling pathways. This interaction is significant as it highlights the compound's potential role in regulating cellular processes influenced by calcium ions .

- Case Studies : Specific case studies have reported the use of ABNS in experimental models to assess its therapeutic potential against various conditions, including cancer and bacterial infections. These studies often focus on dose-response relationships and the compound's effect on cellular viability and function .

Comparative Analysis with Similar Compounds

To better understand the unique properties of ABNS, a comparison with structurally similar compounds is provided below:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Contains an aminobutyl group | Potentially broad-spectrum activity |

| N-(4-Aminobutyl)-5-chloronaphthalene-2-sulfonamide | Chlorine substitution at C-5 | Enhanced antibacterial properties |

| N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide | Different amino chain configuration | Stronger calmodulin antagonism |

Propiedades

Número CAS |

35517-12-5 |

|---|---|

Fórmula molecular |

C14H18N2O2S |

Peso molecular |

278.37 g/mol |

Nombre IUPAC |

N-(4-aminobutyl)naphthalene-2-sulfonamide |

InChI |

InChI=1S/C14H18N2O2S/c15-9-3-4-10-16-19(17,18)14-8-7-12-5-1-2-6-13(12)11-14/h1-2,5-8,11,16H,3-4,9-10,15H2 |

Clave InChI |

BUGAJERDTXSWQA-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCCCN |

SMILES canónico |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCCCN |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

W 12 W-12 W12 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.